[2,3'-Bipyridin]-5'-ylmethanol [2,3'-Bipyridin]-5'-ylmethanol
Brand Name: Vulcanchem
CAS No.: 1346686-52-9
VCID: VC15991450
InChI: InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

[2,3'-Bipyridin]-5'-ylmethanol

CAS No.: 1346686-52-9

Cat. No.: VC15991450

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

[2,3'-Bipyridin]-5'-ylmethanol - 1346686-52-9

Specification

CAS No. 1346686-52-9
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name (5-pyridin-2-ylpyridin-3-yl)methanol
Standard InChI InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2
Standard InChI Key JSDSAJAHEGKTEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CN=CC(=C2)CO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

[2,3'-Bipyridin]-5'-ylmethanol has the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Its IUPAC name, (5-pyridin-2-ylpyridin-3-yl)methanol, reflects the hydroxymethyl substitution on the bipyridine scaffold. Key identifiers include:

PropertyValueSource Citation
CAS Registry Number1346686-52-9
SMILES NotationC1=CC=NC(=C1)C2=CN=CC(=C2)CO
InChI KeyJSDSAJAHEGKTEJ-UHFFFAOYSA-N
Topological Polar Surface Area46 Ų

The compound’s planar bipyridine core enables π-π stacking interactions, while the hydroxymethyl group introduces hydrogen-bonding capabilities, critical for supramolecular assembly.

Spectroscopic and Computational Data

PubChem’s computed properties indicate a hydrogen bond donor count of 1 and acceptor count of 3, consistent with the hydroxymethyl and pyridine functionalities . The XLogP3 value of 0.6 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents . Density functional theory (DFT) simulations predict preferential stabilization of the trans conformation due to reduced steric hindrance between pyridine rings.

Synthesis and Functionalization

Challenges in Regioselectivity

Controlling substitution patterns remains a hurdle. The 3' position of the bipyridine system is sterically hindered, often necessitating directed ortho-metalation or protective group strategies to achieve selective functionalization. Kinetic isotope effect (KIE) studies on related systems reveal that C–H activation at electron-deficient pyridine rings proceeds via a concerted metalation-deprotonation mechanism, informing catalyst selection .

Recent Methodological Advances

A 2025 Journal of Organic Chemistry study detailed Pd-catalyzed arylative cyclization using dibenzoxaborins, achieving fused naphthalene derivatives via three C–C bond formations . Though focusing on diynes, this work highlights strategies transferable to bipyridine synthesis:

  • Transmetalation steps that enhance aryl group transfer efficiency.

  • Dual regioselectivity in migratory insertion, critical for constructing asymmetric bipyridines .

Adapting these methods could enable one-pot synthesis of [2,3'-Bipyridin]-5'-ylmethanol from simpler alkynes and boronic reagents.

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